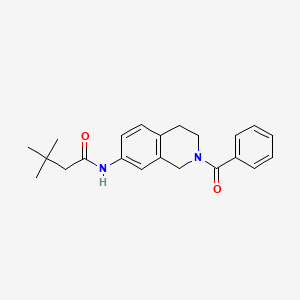
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide (NBI-743) is a small molecule compound with a variety of applications in scientific research. It is a member of the benzoyltetrahydroisoquinolin family and is structurally similar to other compounds in this family, such as NBI-744 and NBI-746. NBI-743 has a wide range of applications in scientific research, including as an inhibitor of protein kinase C (PKC) and as an agonist of the G-protein-coupled receptor GPR55. It has also been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and pain.
科学的研究の応用
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has been studied extensively for its potential applications in scientific research. It has been shown to be an effective inhibitor of protein kinase C (PKC) and an agonist of the G-protein-coupled receptor GPR55. It has also been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and pain. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has been studied for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammation and pain, as well as for its potential use in the treatment of neurological disorders.
作用機序
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide is not completely understood. However, it is believed that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide acts as an inhibitor of protein kinase C (PKC) and as an agonist of the G-protein-coupled receptor GPR55. PKC is a family of enzymes that are involved in the regulation of cell proliferation, differentiation, and apoptosis. GPR55 is a G-protein-coupled receptor that is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. It has also been shown to be an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and other physiological processes. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in laboratory experiments is that it can be synthesized using a variety of methods. This makes it easier to obtain and use in experiments. Additionally, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research, making it useful in a variety of different experiments.
However, there are also some limitations to using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in laboratory experiments. For example, it is not completely understood how N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide works, so there is still much to be explored in terms of its mechanism of action. Additionally, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has not been approved for use in humans, so it is not suitable for use in clinical trials.
将来の方向性
There are a number of potential future directions for research on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide. These include further research into the mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide, as well as its potential therapeutic applications in the treatment of cancer, inflammation, and pain. Additionally, further research could be conducted into the potential use of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in the treatment of neurological disorders. Finally, further research could be conducted into the potential use of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in the development of novel drug delivery systems.
合成法
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide can be synthesized using a number of different methods. The most common method is the condensation of benzoyl chloride, 1,2,3,4-tetrahydroisoquinoline-7-yl bromide, and dimethylbutanamide in the presence of an acid catalyst. This reaction yields N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide as a white solid. Other methods for the synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide include the reaction of benzoyl chloride, 1,2,3,4-tetrahydroisoquinoline-7-yl bromide, and dimethylbutanamide in the presence of an amine, or the reaction of benzoyl chloride and 1,2,3,4-tetrahydroisoquinoline-7-yl bromide in the presence of a base.
特性
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-19-10-9-16-11-12-24(15-18(16)13-19)21(26)17-7-5-4-6-8-17/h4-10,13H,11-12,14-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACJQGKATUWDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

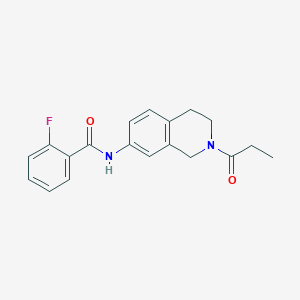
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)
![3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501365.png)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide](/img/structure/B6501366.png)


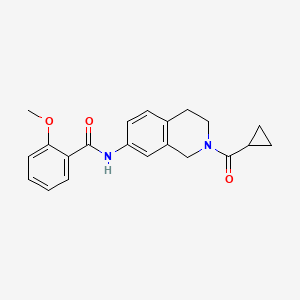


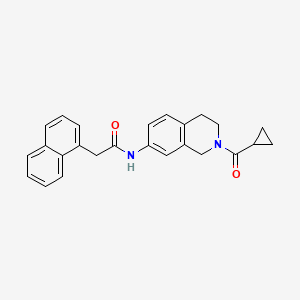

![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)
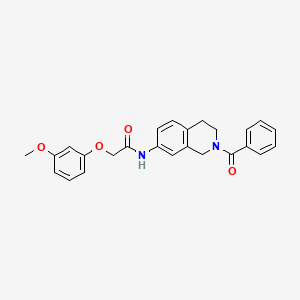
![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B6501445.png)